Dual α-Glucosidase and Urease Inhibition Potency Compared to Clinical Standards
In a head-to-head study of a 17-compound oxadiazole-benzothiazole series, the most active analogs exhibited potent dual inhibition of α-glucosidase and urease [1]. Although the exact compound number corresponding to CAS 865287-04-3 within this series is not specified in the available abstract and metadata, the study's most active compounds (analogs 1 and 2) demonstrated a 8.4-fold and 6.6-fold improvement in α-glucosidase inhibition (IC50 4.60 µM and 5.60 µM respectively) over the standard drug acarbose (IC50 38.60 µM), and a 6.6-fold and 5.4-fold improvement in urease inhibition (IC50 8.90 µM and 10.90 µM) over the standard thiourea (IC50 58.70 µM) [1].
| Evidence Dimension | In vitro enzyme inhibition (IC50) |
|---|---|
| Target Compound Data | For the most active members of the series to which this compound belongs: α-glucosidase IC50 = 4.60 ± 1.20 µM, Urease IC50 = 8.90 ± 2.80 µM [1] |
| Comparator Or Baseline | Acarbose IC50 = 38.60 ± 4.50 µM (α-glucosidase); Thiourea IC50 = 58.70 ± 6.80 µM (urease) [1] |
| Quantified Difference | α-glucosidase: ~8.4-fold more potent than acarbose; Urease: ~6.6-fold more potent than thiourea (for the most active analog) [1] |
| Conditions | In vitro enzyme inhibition assay; specific conditions as per Khan et al., 2023 [1] |
Why This Matters
This significant potency advantage over clinical standards highlights the value of this compound series for developing more effective anti-diabetic or anti-urease agents, making it a high-priority candidate for procurement in drug discovery programs.
- [1] Khan, Y., Maalik, A., Rehman, W., Hussain, R., Khan, S., Alanazi, M. M., Asiri, H. H., & Iqbal, S. (2023). Identification of novel oxadiazole-based benzothiazole derivatives as potent inhibitors of α-glucosidase and urease: Synthesis, in vitro bio-evaluation and their in silico molecular docking study. Journal of Saudi Chemical Society, 27(4), 101682. View Source
